REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[C:6]([O:12][CH2:13][CH2:14][C:15]2[N:16]=[C:17]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[O:18][C:19]=2[CH3:20])=[CH:5][CH:4]=1.[S:27]1[CH2:31][C:30](=[O:32])[NH:29][C:28]1=[O:33]>>[CH3:20][C:19]1[O:18][C:17]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[N:16][C:15]=1[CH2:14][CH2:13][O:12][C:6]1[C:7]2[CH:11]=[CH:10][S:9][C:8]=2[C:3]([CH2:2][CH:31]2[S:27][C:28](=[O:33])[NH:29][C:30]2=[O:32])=[CH:4][CH:5]=1
|
Name
|
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C2=C1SC=C2)OCCC=2N=C(OC2C)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(NC(C1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C=2SC=CC21)CC2C(NC(S2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |